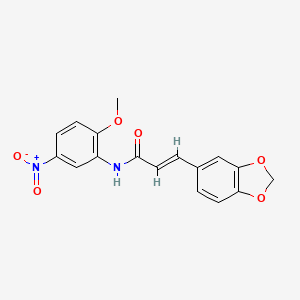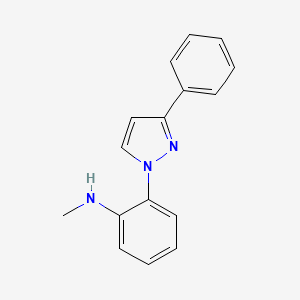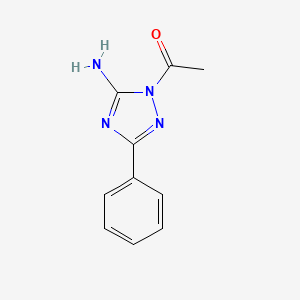
2-(4-methoxyphenyl)-3-(4-pyridinyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-3-(4-pyridinyl)-4(3H)-quinazolinone, commonly known as MPQ, is a heterocyclic organic compound with a quinazoline core structure. MPQ has gained significant attention in the scientific community for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
Applications De Recherche Scientifique
MPQ has shown promising results in various scientific research applications. It has been found to exhibit potent anticancer activity against several cancer cell lines, including breast, lung, colon, and prostate cancer. MPQ has also been reported to possess anti-inflammatory, antifungal, and antibacterial properties. Moreover, MPQ has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Mécanisme D'action
The mechanism of action of MPQ is not fully understood. However, several studies have suggested that MPQ induces apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. MPQ has also been found to inhibit the activity of some enzymes, such as topoisomerase I and II, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects
MPQ has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPQ has also been reported to reduce the production of pro-inflammatory cytokines and inhibit the activity of some enzymes involved in inflammation. Moreover, MPQ has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MPQ has several advantages for lab experiments. It is easily synthesized in good yield and purity, making it readily available for research purposes. MPQ has also been shown to exhibit potent activity against several cancer cell lines and has potential applications in drug discovery. However, MPQ has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in some assays. Moreover, the mechanism of action of MPQ is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
MPQ has several potential future directions. One possible direction is the development of MPQ as a therapeutic agent for cancer treatment. Further studies are needed to elucidate the mechanism of action of MPQ and to optimize its pharmacological properties. Another possible direction is the use of MPQ as a fluorescent probe for the detection of metal ions. MPQ may also have potential applications in the synthesis of metal complexes for catalysis and material science. Moreover, further studies are needed to explore the potential of MPQ as a neuroprotective agent and its applications in inflammation and infection.
Conclusion
In conclusion, MPQ is a heterocyclic organic compound with a quinazoline core structure that has gained significant attention in the scientific community for its potential applications in various fields. MPQ has shown promising results in various scientific research applications, including cancer research, drug discovery, and material science. Further studies are needed to elucidate the mechanism of action of MPQ and to optimize its pharmacological properties. MPQ has several potential future directions, including the development of MPQ as a therapeutic agent for cancer treatment, the use of MPQ as a fluorescent probe for the detection of metal ions, and its applications in inflammation and infection.
Méthodes De Synthèse
Several methods have been reported in the literature for the synthesis of MPQ. One of the most commonly used methods involves the condensation of 4-methoxyaniline with 4-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then cyclized using phosphoryl chloride to obtain MPQ in good yield and purity.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3-pyridin-4-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-16-8-6-14(7-9-16)19-22-18-5-3-2-4-17(18)20(24)23(19)15-10-12-21-13-11-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXUZQBCEPREAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(2-furyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B5795096.png)

![4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5795137.png)


![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)

